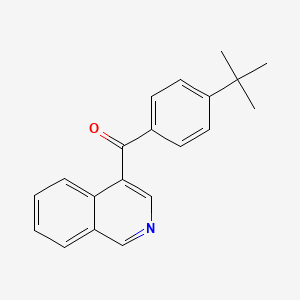

4-(4-tert-Butylbenzoyl)isoquinoline

Descripción

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Heterocyclic Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govrsc.org This structural motif is not merely an academic curiosity; it is a privileged scaffold found in a vast array of naturally occurring and synthetic compounds. rsc.orgamerigoscientific.com Its significance stems from its prevalence in over 2,500 known benzylisoquinoline alkaloids (BIAs), a class of plant metabolites with a long history of use in medicine. oup.com

In organic synthesis, the construction of the isoquinoline core has been a persistent challenge and an area of active innovation. nih.gov Classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have been foundational for decades. nih.govuop.edu.pk However, the demand for more efficient and sustainable synthetic routes has driven the development of modern techniques, including transition metal-catalyzed cascade reactions and organocatalytic methods. nih.gov The versatility of the isoquinoline ring allows for functionalization at various positions (C-1, C-3, C-4, and N-2), enabling the creation of diverse molecular libraries for further investigation. rsc.orgnih.gov This adaptability makes isoquinolines crucial building blocks in the synthesis of complex molecules and materials with tailored electronic and optical properties. amerigoscientific.com

Role of Substituted Benzoyl Moieties in Modulating Molecular Interactions

The benzoyl group, a phenyl ring attached to a carbonyl group, is a common substituent in organic chemistry that can significantly influence a molecule's properties. When further substituted, as with the tert-butyl group in 4-(4-tert-Butylbenzoyl)isoquinoline, its role in modulating molecular interactions becomes even more pronounced. The nature and position of substituents on the benzoyl ring can alter the electronic distribution and steric profile of a molecule, thereby fine-tuning its interactions with biological targets or other molecules. mdpi.com

Historical Context of Isoquinoline Alkaloid Research and Synthetic Analogs

The history of isoquinoline research is inextricably linked to the study of natural products. rsc.org It began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. rsc.orgnih.gov This landmark discovery unveiled a rich new class of pharmacologically active compounds, the isoquinoline alkaloids, sparking over 200 years of scientific investigation. rsc.org These natural products, derived from the amino acid tyrosine, exhibit a remarkable diversity of structures, including benzylisoquinolines, aporphines, and berberines. rsc.orgwikipedia.org

Throughout history, compounds like the vasodilator papaverine, the antimicrobial berberine (B55584), and the analgesic morphine have been cornerstones of medicine. oup.comnih.gov The potent biological activities of these natural alkaloids spurred chemists to develop synthetic routes not only to produce these valuable compounds but also to create novel analogs with improved properties. nih.gov The initial isolation of isoquinoline itself from coal tar in 1885 provided the unsubstituted parent molecule for further synthetic exploration. wikipedia.orgslideshare.net The development of synthetic methodologies has allowed for the creation of a vast number of isoquinoline derivatives that are not found in nature, expanding the chemical space and leading to the discovery of new applications, from anesthetics to antihypertensive agents. wikipedia.org

Rationale for Investigating Hybrid Isoquinoline-Benzoyl Architectures

The investigation of hybrid molecules, which covalently combine two or more distinct pharmacophores or structural motifs, is a promising strategy in modern chemical research. mdpi.com The rationale for creating hybrid structures like this compound lies in the potential for synergistic effects, where the combined molecule exhibits novel or enhanced properties compared to its individual components. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-20(2,3)16-10-8-14(9-11-16)19(22)18-13-21-12-15-6-4-5-7-17(15)18/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZSXHCMHDRARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209473 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-66-9 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Tert Butylbenzoyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 4-(4-tert-butylbenzoyl)isoquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isoquinoline (B145761) and the 4-tert-butylbenzoyl moieties. The protons of the isoquinoline ring system would typically appear in the aromatic region (δ 7.5-9.5 ppm). Due to the electron-withdrawing effect of the benzoyl group at the C4 position, the proton at C3 (H-3) would likely be shifted downfield. The protons on the benzo part of the isoquinoline ring (H-5, H-6, H-7, H-8) would exhibit complex splitting patterns based on their coupling with each other. researchgate.net The protons of the 4-tert-butylphenyl group would present as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet, integrating to nine protons, would be observed in the upfield region (around δ 1.3 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon framework. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the downfield region (δ 190-200 ppm). The quaternary carbon of the tert-butyl group and the carbon to which it is attached would also be readily identifiable. chemicalbook.com The carbon atoms of the isoquinoline ring would appear in the aromatic region, with their specific chemical shifts influenced by the substituent at C4. For instance, the ¹³C NMR spectrum of 4-bromoisoquinoline (B23445) shows signals in the aromatic region that can be used as a reference for the isoquinoline core. chemicalbook.com

To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

| Expected ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| Isoquinoline H-1 | ~9.0 - 9.5 |

| Isoquinoline H-3 | ~8.5 - 9.0 |

| Isoquinoline Aromatic H | ~7.5 - 8.5 |

| 4-tert-Butylphenyl Aromatic H | ~7.4 - 7.8 |

| tert-Butyl CH₃ | ~1.3 |

| Expected ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ketone) | ~195 |

| Isoquinoline Aromatic C | ~120 - 155 |

| 4-tert-Butylphenyl Aromatic C | ~125 - 150 |

| C(CH₃)₃ (quaternary) | ~35 |

| C(CH₃)₃ | ~31 |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₂₀H₁₉NO) by providing a highly accurate mass measurement of the molecular ion. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer significant structural insights. The cleavage of the bond between the carbonyl group and the isoquinoline ring would be a likely primary fragmentation pathway, leading to the formation of a stable 4-tert-butylbenzoyl cation and an isoquinoline radical cation or vice versa. Another expected fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl substituent, resulting in a [M-15]⁺ ion, which is a characteristic fragmentation for compounds containing a tert-butyl group. nist.gov Further fragmentation of the isoquinoline ring itself could also be observed.

| Expected Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M+H]⁺ | 289.1467 (Calculated for C₂₀H₂₀NO⁺) |

| [M-CH₃]⁺ | 274.1231 |

| [C₁₁H₁₃O]⁺ (4-tert-butylbenzoyl cation) | 161.0966 |

| [C₉H₇N]⁺ (isoquinoline cation) | 129.0578 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the isoquinoline ring system would also be present. The C-H bending vibrations of the tert-butyl group would be expected around 1365-1395 cm⁻¹. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric breathing modes of the aromatic rings would be particularly prominent. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.

| Expected Vibrational Spectroscopy Data | |

| Functional Group | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ketone) | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend (tert-butyl) | 1365 - 1395 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the relative orientation of the isoquinoline and the 4-tert-butylbenzoyl moieties. It is expected that there would be a significant dihedral angle between the plane of the isoquinoline ring and the plane of the benzoyl group due to steric hindrance. The analysis of the crystal packing would provide insights into intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O or C-H···π hydrogen bonds, which govern the supramolecular architecture. While no specific crystal structure for this compound has been reported, related structures of isoquinoline derivatives show a variety of packing motifs. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy, specifically circular dichroism (CD) and optical rotatory dispersion (ORD), is used to determine the stereochemistry of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for instance, through the introduction of a stereocenter in a substituent or by creating atropisomerism due to restricted rotation around the C-C bond connecting the two aromatic systems, then chiroptical spectroscopy would become a critical tool. The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the chiral derivative, often in conjunction with quantum chemical calculations.

Computational and Theoretical Investigations of 4 4 Tert Butylbenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties that are central to a molecule's reactivity and intermolecular interactions. For isoquinoline (B145761) derivatives, DFT is employed to understand their potential as therapeutic agents by examining their electronic nature. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's chemical reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor. The localization of the HOMO density on the 4-(4-tert-butylbenzoyl)isoquinoline framework would indicate the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The LUMO's spatial distribution highlights the regions most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

In studies of related heterocyclic compounds, FMO analysis has been used to correlate a molecule's electrophilic nature with its biological activity, such as antifungal efficacy. researchgate.net For this compound, this analysis would be instrumental in predicting its reaction mechanisms and potential interactions with biological targets.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Region most likely to donate electrons (nucleophilic character). |

| LUMO | Lowest energy orbital without electrons. | Region most likely to accept electrons (electrophilic character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, visualize the three-dimensional charge distribution of a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic complementarity at a receptor binding site. walisongo.ac.idscispace.com

The ESP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These areas are prone to interacting with electrophiles or positively charged sites.

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or electron-deficient aromatic systems. These areas act as electrophilic sites.

Green: Denotes regions of neutral or near-zero potential.

For this compound, an ESP map would likely show a significant negative potential (red) around the carbonyl oxygen and the isoquinoline nitrogen, marking them as key hydrogen bond acceptors. Conversely, positive potential (blue) regions would be expected on specific hydrogen atoms of the aromatic rings. This visualization provides crucial insights into how the molecule would orient itself within a protein's binding pocket, guiding the design of derivatives with improved binding affinity. scispace.comchemrxiv.org The final visualizations of MEP maps can offer crucial insights into the charge distribution across ligands, helping to identify the most favorable interaction profiles. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic movements of a system over time. mdpi.com This technique is essential for exploring the conformational landscape of flexible molecules like this compound and understanding the stability of its complexes with biological targets. researchgate.net

By simulating the molecule's behavior in a solvated, physiological-like environment, MD can:

Identify Stable Conformations: Reveal the most energetically favorable shapes the molecule can adopt.

Assess Ligand-Receptor Stability: When docked into a protein, MD simulations can verify the stability of the binding pose over a set period, often nanoseconds. researchgate.net If the ligand remains stably bound and maintains key interactions, it supports the docking prediction.

Explore Flexibility: The simulation shows how different parts of the molecule, such as the bond linking the benzoyl and isoquinoline moieties, rotate and flex, which can be crucial for adapting to a binding site.

In studies of related complex molecules targeting proteins like VEGFR-2, MD simulations have been used to confirm the stability of docked compounds over time, suggesting them as prominent leads for further analysis. researchgate.net Similarly, for this compound, MD would be a critical step to validate docking results and understand its dynamic behavior at a target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For the isoquinoline scaffold, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer and antimalarial activities. japsonline.comresearchgate.netnih.gov

The process involves calculating a wide range of molecular descriptors for a set of known isoquinoline derivatives and their corresponding biological activities (e.g., IC50 values). researchgate.net These descriptors can be:

Constitutional: Molecular weight, number of atoms.

Topological: Describing atomic connectivity and molecular shape.

Physicochemical: LogP (lipophilicity), molar refractivity.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies calculated via DFT. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical model that predicts activity based on these descriptors. researchgate.net The resulting QSAR model provides a blueprint for designing new, more potent compounds. For example, a model might reveal that increasing lipophilicity in a certain region of the molecule while adding a hydrogen bond donor in another enhances activity.

The table below summarizes findings from various QSAR studies on isoquinoline derivatives, highlighting the descriptors that influence their biological activity.

| Target/Activity | Key Descriptors | Model Type | Statistical Significance (r²) | Reference |

| CDK4 Inhibition | CoMSIA fields (steric, electrostatic, hydrophobic) | 3D-QSAR (CoMSIA) | 0.988 | nih.gov |

| AKR1C3 Inhibition | 3D-MoRSE descriptors, GETAWAY descriptors | 2D-QSAR | Not specified | japsonline.comresearchgate.net |

| Antimalarial (P. falciparum) | Total connectivity (Tcon), % Carbon, Density, N-N bond length | MLR, MNLR, ANN | Not specified | researchgate.net |

These studies demonstrate that QSAR is a powerful tool for optimizing the isoquinoline scaffold, providing clear design principles for enhancing a desired biological effect. japsonline.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This "lock and key" simulation is fundamental in drug discovery for visualizing ligand-target interactions at the atomic level and estimating binding affinity. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a known or homology-modeled protein target. The simulation would then explore various poses and score them based on factors like:

Favorable Interactions: Identifying key hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding pocket.

Binding Energy: Estimating the strength of the interaction, with lower binding energies typically indicating higher affinity.

Docking studies on related quinoline (B57606) and isoquinoline derivatives have successfully identified crucial interactions for inhibiting enzymes like elastase and have guided the development of potent inhibitors. nih.govnih.gov For example, a study on isoquinoline-1,3-(2H,4H)-diones used molecular docking to determine the bioactive conformation needed to inhibit cyclin-dependent kinase 4 (CDK4), which then served as a template for a successful 3D-QSAR model. nih.gov Such studies are essential for hypothesizing a mechanism of action for this compound and rationally designing modifications to improve its target specificity and potency.

Solvent Effects and Aggregation Behavior through Computational Models

The biological environment is aqueous, and accurately modeling the effect of the solvent (primarily water) is crucial for obtaining meaningful computational results. Computational models like the Poisson-Boltzmann (PB) method are used to simulate the electrostatic environment of a solvent, which can significantly influence molecular properties and interactions. chemrxiv.org

Accounting for solvent effects is critical for:

Accurate Electrostatic Calculations: The dielectric constant of water screens electrostatic charges, an effect that must be included when calculating ESP maps and binding energies to better reflect physiological conditions. chemrxiv.org

Predicting Solubility and Aggregation: While specific computational studies on the aggregation behavior of this compound are not prominent, solvent models are the first step in understanding how the molecule interacts with itself in solution. High hydrophobicity, for instance, might suggest a tendency to aggregate to minimize contact with water.

By incorporating sophisticated solvent models, researchers can generate more accurate and reliable predictions of a molecule's behavior, from its surface electrostatic potential to its interactions within a complex biological system. chemrxiv.org

Structure Activity Relationship Sar Studies of 4 4 Tert Butylbenzoyl Isoquinoline Derivatives in Biological Research

Modulation of Specific Receptor Binding Profiles by Isoquinoline-Benzoyl Frameworks

The versatility of the isoquinoline (B145761) framework allows for its adaptation to target a range of receptors through strategic structural modifications. The isoquinoline core serves as a rigid scaffold from which various substituents can be oriented to achieve specific receptor interactions. Research into isoquinoline derivatives has demonstrated their potential to modulate the binding profiles of several key receptor families.

For instance, the design of conformationally rigid pyrrolo[2,3-g]isoquinoline derivatives has led to the development of potent antipsychotic agents that interact with the dopamine (B1211576) receptor. nih.gov A hypothetical model of the dopamine receptor suggests the presence of three essential binding sites and a lipophilic auxiliary site. nih.gov A new pyrrolo[2,3-g]isoquinoline derivative was specifically designed to conform to this model, resulting in a compound with potent, stereospecific antipsychotic-like activity. nih.gov The activity was found to reside in the (-) enantiomer, which possesses the 4aR,8aR absolute configuration. nih.gov

Furthermore, investigations into novel analogues of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists have utilized the isoquinoline scaffold. acs.org By synthesizing a series of 1,4-dioxane (B91453) analogues, researchers have been able to achieve high affinity for M₁–M₅ mAChR subtypes. acs.org The pharmacological profile of these derivatives was assessed through radioligand binding assays, demonstrating the tunability of the isoquinoline core in achieving desired receptor affinity and selectivity. acs.org

Investigation of Enzyme Inhibition Mechanisms by Analogs

Analogues of the isoquinoline framework have been extensively studied as inhibitors of various enzymes, with research focusing on understanding the mechanisms underlying their inhibitory action. These studies are crucial for the development of targeted therapeutic agents.

One area of investigation has been the inhibition of phosphodiesterases (PDEs). In an effort to enhance the specificity of the potent but non-selective PDE inhibitor papaverine, novel series of 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline (B1195977) derivatives were synthesized. nih.gov These compounds were evaluated for their ability to inhibit PDE preparations from bovine heart and rat cerebral cortex. nih.gov While the derivatives proved to be potent inhibitors of the phosphodiesterases, studies conducted to determine if they acted as irreversible inhibitors found no evidence of such a mechanism. nih.gov

In the field of oncology, isoquinoline derivatives have been developed as kinase inhibitors. A novel series of isoquinoline-tethered quinazoline (B50416) derivatives demonstrated significantly improved selectivity for human epidermal growth factor receptor 2 (HER2) over the epidermal growth factor receptor (EGFR). nih.gov This was a notable achievement, as high selectivity for HER2 is a significant challenge in the development of cancer therapeutics. nih.gov Compared to the established drug lapatinib (B449), these derivatives showed a 7- to 12-fold enhancement in selectivity in kinase assays. nih.gov

Additionally, certain aminothiazole-based isoquinoline derivatives have been evaluated for their antidiabetic potential through the inhibition of pancreatic α-amylase. nih.gov One such rhodanine (B49660) analogue showed satisfactory inhibitory activity, which was further confirmed in in vivo models. nih.gov

Elucidation of Molecular Interactions with Biomolecules

Understanding the precise molecular interactions between isoquinoline derivatives and their biological targets is fundamental to rational drug design. Docking studies and hypothetical models provide valuable insights into the binding modes of these compounds.

A proposed three-dimensional model for the interaction of antipsychotic drugs with the dopamine receptor identifies key binding sites. nih.gov This model, developed based on the structures of known active drugs, includes three essential binding sites and one lipophilic auxiliary binding site that accommodates parts of the drug molecules. nih.gov The design of a new, potent, and stereospecific pyrrolo[2,3-g]isoquinoline antipsychotic was successfully guided by its ability to conform to the geometry of this receptor model. nih.gov

Similarly, a docking model was proposed for a potent N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogue, which acts as a TRPV1 receptor antagonist. nih.gov This model helps to visualize the interaction of the antagonist with the sensor region of the TRPV1 receptor, providing a basis for understanding the structure-activity relationships observed for this class of compounds. nih.gov The analysis of such interactions is critical for optimizing ligand binding and improving antagonist potency.

Impact of the 4-tert-Butylbenzoyl Moiety on Ligand-Target Affinity and Selectivity

The 4-tert-butylbenzoyl moiety is a key structural feature that can significantly influence the affinity and selectivity of a ligand for its biological target. The tert-butyl group, in particular, is a bulky and lipophilic substituent that can play a crucial role in fitting into specific hydrophobic pockets within a receptor or enzyme active site.

Structure-activity relationship studies on TRPV1 receptor antagonists, specifically N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, have provided insights into the role of the 4-tert-butyl group. nih.gov The investigation of the 'B-region' of these molecules highlights the importance of the substituent on the benzyl (B1604629) ring for antagonist activity. nih.gov Further studies on the 'A-region' of these thiourea (B124793) analogues revealed that α-methyl substitution on the N-(4-tert-butylbenzyl) group resulted in potent and stereospecific antagonism. researchgate.net Specifically, compounds with the R-configuration at this position exhibited excellent potencies. researchgate.net

While these studies focus on a 4-tert-butylbenzyl group rather than a 4-tert-butylbenzoyl group, they underscore the significant impact that the bulky, lipophilic 4-tert-butylphenyl component can have on ligand-target interactions, enhancing binding affinity and contributing to selectivity. nih.govresearchgate.net The carbonyl group in the benzoyl moiety would further influence the electronic and conformational properties of the molecule compared to the benzyl analogues.

In Vitro Cellular Pathway Modulation by Isoquinoline Derivatives

The biological activity of isoquinoline derivatives ultimately manifests through the modulation of intracellular signaling pathways. In vitro cellular assays are essential for elucidating these effects and confirming the therapeutic potential of new compounds.

In the context of cancer research, isoquinoline-tethered quinazoline derivatives have been shown to modulate HER2 signaling pathways. nih.gov A representative compound from this series, 14f, was found to be more potent than lapatinib in inhibiting HER2 phosphorylation at the cellular level. nih.gov This inhibition of a key signaling node led to improved anti-proliferative effects in HER2-dependent SKBR3 breast cancer cells and significantly inhibited colony formation. nih.gov

The isoquinoline alkaloid berberine (B55584) has been shown in numerous studies to modulate multiple apoptotic pathways, which may contribute to its potential in reducing cognitive deterioration. mdpi.com Another isoquinoline alkaloid, papaverine, which is a selective inhibitor of the enzyme PDE10A, has been found to improve cognitive impairment in a mouse model by increasing the phosphorylation of GluA1 and CREB, key proteins involved in synaptic plasticity and memory. mdpi.com

The table below presents the in vitro kinase and anti-proliferative activities of selected isoquinoline derivatives compared to their quinoline (B57606) counterparts, illustrating the impact of the core scaffold on biological activity. nih.gov

| Compound | Structure | HER2 Kinase Inhibition (%) at 0.1 µM | EGFR Kinase Inhibition (%) at 0.1 µM | SKBR3 IC₅₀ (µM) | A431 IC₅₀ (µM) |

| 9a | Isoquinoline | 90 | 50 | 0.35 | >10 |

| 9b | Isoquinoline | 85 | 45 | 0.42 | >10 |

| 14a | Isoquinoline | 88 | 85 | 0.103 | >1 |

| Lapatinib | Quinazoline | 95 | 98 | 0.025 | 0.02 |

Data sourced from a study on isoquinoline-tethered quinazoline derivatives. nih.gov The table demonstrates the potent and selective activity of isoquinoline derivatives against HER2-overexpressing cells (SKBR3) compared to EGFR-overexpressing cells (A431).

Applications in Advanced Chemical Synthesis and Catalysis Research

Role of the Isoquinoline (B145761) Scaffold as a Ligand in Organometallic Chemistry

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. amerigoscientific.com This property allows isoquinoline and its derivatives to function as ligands in organometallic complexes. acs.org The specific substituents on the isoquinoline core can modulate the electronic and steric properties of the resulting metal complex, influencing its stability, reactivity, and catalytic activity. The presence of the bulky 4-tert-butylbenzoyl group in 4-(4-tert-Butylbenzoyl)isoquinoline can be expected to exert a significant steric influence on its coordination behavior.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The tunable nature and high surface area of MOFs have led to their investigation in a wide range of applications, including gas storage, separations, and catalysis. mdpi.comnih.gov Isoquinoline derivatives have been utilized as organic linkers in the synthesis of MOFs. amerigoscientific.com The coordination of the isoquinoline nitrogen to the metal nodes, along with potential coordination from other functional groups on the ligand, can lead to the formation of robust and functional frameworks. amerigoscientific.comresearchgate.net

The suitability of this compound as a linker in MOF synthesis would depend on its ability to form stable coordination bonds with metal centers and to self-assemble into a porous, crystalline network. The bulky tert-butylbenzoyl substituent could influence the resulting MOF's pore size and topology. Researchers have successfully synthesized novel MOFs using various organic linkers and metal sources, with characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) being crucial for determining their structure and morphology. nih.govresearchgate.net While specific studies on MOFs derived from this compound are not prevalent, the general principles of MOF design suggest its potential utility in creating new materials with tailored properties. amerigoscientific.commdpi.com

Table 1: Examples of Metal-Organic Frameworks with Nitrogen-Containing Heterocyclic Ligands

| MOF Name | Metal Ion/Cluster | Organic Linker | Application(s) |

| ZIF-8 | Zn(II) | 2-methylimidazole | Gas storage, Catalysis |

| UiO-66 | Zr(IV) | 1,4-benzenedicarboxylic acid | Catalysis, Adsorption |

| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | Gas storage, Separation |

| [Zn2(NDC)2(DABCO)]n | Zn(II) | 2,6-Naphthalenedicarboxylic acid (NDC), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Gas separation |

| CIM-80 (Al-MIL-68-Mes) | Al(III) | Mesaconic acid | Adsorption of organic compounds |

This table presents examples of well-known MOFs to illustrate the diversity of structures and applications. It does not imply that this compound has been used in these specific frameworks.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. pnas.orgresearchgate.net Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are central to this field. pnas.org The isoquinoline framework has been incorporated into various chiral ligands that have proven effective in a range of asymmetric transformations. nih.govpnas.orgacs.org

For this compound to be directly applicable in chiral ligand design, it would need to be resolved into its enantiomers if it possesses axial chirality, or be derivatized to introduce a chiral center. The development of axially chiral isoquinolines has been a significant area of research, with methods like palladium-catalyzed asymmetric Larock isoquinoline synthesis being developed to access these structures. acs.org These axially chiral isoquinolines have been employed as ligands in asymmetric synthesis. acs.org

Furthermore, chiral isoquinoline N-oxides, derived from the parent isoquinoline, have been used as catalysts in asymmetric reactions. acs.org The synthesis of chiral ligands often involves the condensation of a chiral building block with the isoquinoline scaffold. For instance, chiral oxazolinyl-isoquinoline ligands can be prepared and have shown utility in asymmetric catalysis. strem.com While there is no direct evidence of chiral derivatives of this compound being used in asymmetric catalysis, the established success of other chiral isoquinoline-based ligands suggests a potential avenue for future research. thieme-connect.comthieme-connect.com

Table 2: Examples of Chiral Ligand Scaffolds Used in Asymmetric Catalysis

| Ligand Class | Key Structural Feature | Example Ligand(s) |

| Diphosphines | C2-symmetry, two phosphine (B1218219) groups | BINAP, DuPhos, DiPAMP |

| Bisoxazolines | C2-symmetry, two oxazoline (B21484) rings | BOX |

| P,N-Ligands | Non-symmetrical, phosphorus and nitrogen donors | QUINAP |

| N,N-Ligands | Two nitrogen donor atoms | QUINOX, IVN |

This table provides examples of prominent chiral ligand classes. QUINAP, QUINOX, and IVN are examples of isoquinoline-based chiral ligands. acs.org

Utility as a Precursor for Complex Heterocyclic Systems

The isoquinoline ring system is a versatile building block for the synthesis of more complex heterocyclic frameworks. nih.govorganic-chemistry.org The reactivity of the isoquinoline core allows for various chemical transformations, including functionalization at different positions and annulation reactions to build fused ring systems. nih.gov Traditional methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, although modern, more efficient methods are continuously being developed. pnas.org

The this compound molecule possesses several reactive sites that could be exploited for further synthetic modifications. The carbonyl group of the benzoyl substituent could undergo a variety of reactions, such as reduction to an alcohol or conversion to other functional groups. The isoquinoline nitrogen can be quaternized or oxidized to an N-oxide, altering the reactivity of the ring system. acs.org The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Recent synthetic methodologies have expanded the toolbox for isoquinoline derivatization, including palladium-catalyzed α-arylation of ketones to construct the isoquinoline core and various C-H functionalization reactions. pnas.orgacs.org These advanced techniques could potentially be applied to this compound to generate a library of novel, complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Development of Catalytic Systems Employing Isoquinoline-Derived Ligands

The ability of isoquinolines to act as ligands for transition metals has led to the development of numerous catalytic systems for a wide array of organic transformations. amerigoscientific.compnas.org The catalytic activity of these systems is highly dependent on the nature of the metal center and the electronic and steric properties of the isoquinoline ligand.

While specific catalytic systems employing this compound as a ligand are not extensively reported, the broader class of isoquinoline-derived ligands has been successfully used in various catalytic reactions. For example, rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines has been achieved using a chiral CpRh complex, demonstrating the potential for isoquinoline-based systems in enantioselective catalysis. acs.org Dicationic ionic liquids based on imidazolium (B1220033) have also been shown to be effective catalysts in reactions like the Strecker synthesis. researchgate.net

The development of new catalytic systems often involves the screening of a library of ligands to find the optimal combination of metal and ligand for a specific reaction. The unique steric and electronic profile of this compound could make it a valuable candidate for such screening efforts in the development of novel catalysts for challenging organic transformations.

Exploration of Molecular Interactions and Recognition

Hydrogen Bonding Networks in Crystalline Structures

While a specific crystal structure for 4-(4-tert-butylbenzoyl)isoquinoline is not available, the molecule possesses clear hydrogen bond acceptors. The nitrogen atom in the isoquinoline (B145761) ring and the oxygen atom of the carbonyl group are potential sites for hydrogen bonding. In a crystalline environment, these sites would likely interact with hydrogen bond donors from solvent molecules or other co-crystallized species. sigmaaldrich.com In the absence of stronger donors, weak C-H···O and C-H···N interactions, where hydrogen atoms from the aromatic rings or the tert-butyl group act as weak donors, would be expected to play a significant role in the crystal packing. semanticscholar.org For instance, studies on other isoquinoline derivatives show that C-H···O bonds can link molecules into extensive networks, such as chains or three-dimensional assemblies. semanticscholar.org The formation of specific hydrogen bond motifs is governed by well-established principles, where the strongest acidic hydrogens and best acceptor sites preferentially interact. researchgate.net

Pi-Stacking and Other Non-Covalent Interactions

The planar aromatic systems of the isoquinoline and the benzoyl moieties make π-stacking a highly probable interaction in the solid state of this compound. These interactions can occur between the isoquinoline and benzoyl rings of adjacent molecules. The geometry of these stacks is typically off-centered or parallel-displaced, which is energetically more favorable than a face-to-face arrangement. nih.gov

Other significant non-covalent forces would include:

Dipole-Dipole Interactions: Arising from the polar carbonyl group.

C-H···π Interactions: The hydrogen atoms of the tert-butyl group or the aromatic rings could interact with the electron-rich faces of the aromatic systems of neighboring molecules. semanticscholar.org

Supramolecular Assembly and Material Science Implications

The combination of directional hydrogen bonds and less-directional π-stacking and van der Waals forces provides the necessary toolkit for the formation of ordered supramolecular structures. The principles of crystal engineering suggest that the interplay between different functional groups can be used to design materials with specific topologies and properties. frontiersin.org

For this compound, the self-assembly process could lead to various architectures. For example, hydrogen bonding could direct the formation of one-dimensional chains, which are then organized into two- or three-dimensional structures by π-stacking interactions. The presence of the bulky tert-butyl group could be used to control the intermolecular spacing, potentially creating porous materials or influencing the photophysical properties by preventing luminescence quenching in the solid state. The versatility of isoquinoline and quinoline (B57606) derivatives in forming diverse supramolecular assemblies makes them attractive candidates for applications in materials science.

Ligand Design Principles based on Interaction Analysis

The structural components of this compound are common in pharmacologically active molecules and ligands for coordination chemistry. An analysis of its potential interactions is crucial for rational ligand design.

Key principles include:

Pharmacophore Identification: The nitrogen atom of the isoquinoline ring acts as a hydrogen bond acceptor or a metal coordination site. The carbonyl oxygen is another key hydrogen bond acceptor. The two aromatic rings provide a scaffold for π-stacking interactions with biological targets like enzymes or DNA. nih.gov

Steric and Electronic Tuning: The tert-butyl group provides a large, lipophilic domain that can occupy hydrophobic pockets in a protein binding site. Its bulk can also be used to enforce a specific orientation (a "conformational lock") upon the rest of the molecule to enhance binding affinity or selectivity.

Structure-Activity Relationship (SAR): In silico methods, such as quantitative structure-activity relationship (QSAR) studies, can correlate the structural features of ligands with their biological activity. By analyzing the electrostatic and steric fields, one can predict how modifications to the this compound scaffold would affect its binding properties. For instance, modifying the substitution pattern on the aromatic rings could enhance or alter the non-covalent interactions with a target.

By understanding the nature and directionality of the non-covalent interactions that this compound can form, chemists can rationally design new molecules for applications in medicine and materials science. nih.gov

Derivatives and Analogues of 4 4 Tert Butylbenzoyl Isoquinoline: Design and Fundamental Studies

Rational Design of Structural Analogs for Mechanistic Probes

The rational design of structural analogs of 4-(4-tert-Butylbenzoyl)isoquinoline is a critical step in developing mechanistic probes to investigate its potential biological targets and mode of action. The core principle of this approach is to introduce specific modifications to the molecule that either report on its environment or systematically alter its properties to observe corresponding changes in activity.

One common strategy involves the incorporation of reporter groups . For instance, a fluorescent tag could be appended to the isoquinoline (B145761) or the benzoyl moiety, allowing for visualization of the molecule's localization within cells or tissues using fluorescence microscopy. The choice of fluorophore would be critical to minimize perturbation of the parent molecule's intrinsic properties.

Another key aspect of rational design is the introduction of photoaffinity labels . These are chemically inert groups that become highly reactive upon exposure to light, forming a covalent bond with nearby molecules. By incorporating a photoaffinity label, such as a diazirine or an aryl azide, into the structure of this compound, it would be possible to irreversibly link the molecule to its biological target, facilitating its identification and characterization.

Furthermore, the design of analogs can be guided by computational modeling . Docking studies with putative biological targets can inform the placement of substituents that could enhance binding affinity or selectivity. Quantum mechanics calculations can predict how structural modifications will alter the electronic properties of the molecule, which may be crucial for its activity.

Finally, the synthesis of simplified or truncated analogs can help to identify the key pharmacophoric elements of the molecule. By systematically removing or altering functional groups, such as the tert-butyl group or the benzoyl moiety, researchers can determine which parts of the structure are essential for its biological effects. This information is invaluable for the design of more potent and selective compounds.

Synthesis and Characterization of Positionally Isomeric Derivatives

The synthesis of positional isomers of this compound is essential for a comprehensive understanding of its structure-activity relationship. The position of the benzoyl group on the isoquinoline ring can significantly influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.

A plausible synthetic strategy for the preparation of this compound and its positional isomers, such as the 1-, 3-, and 5-substituted analogues, could involve a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki or Stille coupling. This would typically involve the coupling of a halogenated isoquinoline with a (4-tert-butylphenyl)boronic acid derivative or a corresponding organostannane.

For example, the synthesis of the 4-substituted isomer could start from 4-bromoisoquinoline (B23445), which would be reacted with (4-tert-butylbenzoyl)boronic acid in the presence of a palladium catalyst and a suitable base. The synthesis of other positional isomers would require the corresponding halogenated isoquinoline precursors.

Alternatively, a Friedel-Crafts acylation of isoquinoline with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst could be explored. However, this method may suffer from poor regioselectivity, leading to a mixture of isomers that would require careful separation and characterization.

Once synthesized, the characterization of these isomers would rely on a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the benzoyl group's position. The coupling patterns of the protons on the isoquinoline ring would be particularly informative.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of each isomer.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group of the benzoyl moiety and the C=N and C=C bonds of the isoquinoline ring system.

A comparative analysis of the spectroscopic data for each isomer would be crucial for establishing a clear and reliable method for their differentiation.

| Isomer | Plausible Synthetic Precursor | Key 1H NMR Diagnostic Signal | Expected Mass (m/z) |

| 1-(4-tert-Butylbenzoyl)isoquinoline | 1-Chloroisoquinoline | Singlet or doublet for the proton at the 8-position, shifted downfield. | [M+H]+ |

| 3-(4-tert-Butylbenzoyl)isoquinoline | 3-Bromoisoquinoline | Singlet for the proton at the 4-position. | [M+H]+ |

| This compound | 4-Bromoisoquinoline | Distinct coupling patterns for protons at the 3- and 5-positions. | [M+H]+ |

| 5-(4-tert-Butylbenzoyl)isoquinoline | 5-Iodoisoquinoline | Complex splitting patterns for the protons on the benzene (B151609) ring of the isoquinoline. | [M+H]+ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts and mass spectra would need to be determined experimentally.

Exploration of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic properties of this compound can be finely tuned by the introduction of various substituents on both the isoquinoline and the benzoyl rings. These modifications can have a profound impact on the molecule's electron density distribution, which in turn affects its reactivity towards nucleophiles and electrophiles, as well as its potential biological interactions.

The effect of substituents can be qualitatively and quantitatively assessed using the principles of physical organic chemistry, particularly through the use of Hammett plots. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions, one can systematically modulate the electronic character of the molecule.

Substituents on the Benzoyl Ring:

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Placing an EDG on the benzoyl ring, particularly at the para-position relative to the carbonyl group, would increase the electron density on the carbonyl oxygen and decrease the electrophilicity of the carbonyl carbon. This would likely decrease the reactivity of the carbonyl group towards nucleophilic attack.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, an EWG on the benzoyl ring would decrease the electron density on the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Substituents on the Isoquinoline Ring:

Electron-Withdrawing Groups: An EWG on the isoquinoline ring would decrease the electron density, making the ring less reactive towards electrophiles and decreasing the basicity of the nitrogen.

These electronic effects can be quantified by measuring reaction rates or equilibrium constants for a series of substituted derivatives and correlating them with the appropriate Hammett substituent constants (σ).

| Substituent (on Benzoyl Ring) | Hammett Constant (σp) | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on Isoquinoline Nitrogen Basicity |

| -N(CH₃)₂ | -0.83 | Decrease | No direct effect |

| -OCH₃ | -0.27 | Decrease | No direct effect |

| -CH₃ | -0.17 | Slight Decrease | No direct effect |

| -H | 0.00 | Baseline | Baseline |

| -Cl | 0.23 | Increase | No direct effect |

| -CN | 0.66 | Increase | No direct effect |

| -NO₂ | 0.78 | Significant Increase | No direct effect |

Note: The data in this table is based on established Hammett constants and is intended to illustrate the expected electronic trends.

The electronic properties of these derivatives can be further investigated using computational methods. Density Functional Theory (DFT) calculations can provide valuable insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, offering a theoretical framework to rationalize the observed reactivity.

Conformationally Constrained Analogs for Rigidity-Activity Studies

The this compound molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the isoquinoline and benzoyl moieties. This flexibility allows the molecule to adopt various spatial arrangements, only one of which may be the "bioactive conformation" responsible for its biological effects. To investigate the importance of a specific conformation for activity, conformationally constrained analogs can be designed and synthesized.

The primary goal of introducing conformational constraints is to lock the molecule into a more rigid structure that mimics a particular low-energy conformation. This can lead to an increase in binding affinity for a biological target by reducing the entropic penalty associated with the loss of rotational freedom upon binding.

Several strategies can be employed to create conformationally constrained analogs of this compound:

Introduction of a Bridge: A short aliphatic or ethereal bridge could be introduced to connect the isoquinoline and benzoyl rings. For example, a two- or three-carbon bridge between the 5-position of the isoquinoline and the ortho-position of the benzoyl ring would create a rigid, fused-ring system. The length and nature of the bridge would determine the resulting dihedral angle between the two aromatic systems.

Ring Fusion: Fusing an additional ring to the this compound scaffold can also restrict conformational freedom. For instance, a lactone or lactam ring could be formed by introducing appropriate functional groups that can be cyclized.

Introduction of Bulky Substituents: Placing bulky substituents at positions ortho to the connecting single bond can sterically hinder rotation, favoring a specific conformation. While the existing tert-butyl group already provides some steric bulk, additional groups on the isoquinoline ring could further restrict movement.

The synthesis of these constrained analogs would likely require multi-step synthetic sequences. Once obtained, their rigid conformations would be confirmed by NMR spectroscopy (e.g., through the observation of specific Nuclear Overhauser Effects) and, ideally, by X-ray crystallography.

By comparing the biological activity of these rigid analogs with that of the flexible parent compound, researchers can gain valuable insights into the bioactive conformation. If a particular constrained analog exhibits significantly enhanced activity, it provides strong evidence that the conformation it is locked in is indeed the one required for interaction with the biological target. This information is crucial for the design of next-generation compounds with improved potency and selectivity.

Future Research Directions and Unexplored Avenues

Integration into Novel Hybrid Molecular Systems

An exciting frontier for 4-(4-tert-Butylbenzoyl)isoquinoline lies in its potential as a building block for novel hybrid molecular systems. These systems are engineered by combining distinct molecular entities to generate constructs with enhanced or entirely new functionalities. The design of such hybrids can involve the covalent linkage of the this compound core with other pharmacophores or functional groups to modulate its properties or introduce new ones.

For instance, by analogy with other cytotoxic agents that have been combined with DNA-targeting moieties, the this compound scaffold could be linked to molecules known for sequence-specific DNA recognition. This could lead to targeted agents that deliver the isoquinoline-based functionality to specific genomic locations. Furthermore, the synthesis of hybrid molecules incorporating this compound could be aimed at creating multi-target agents, a strategy of growing interest in drug discovery.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

The inherent photophysical properties of aromatic systems like isoquinoline (B145761) suggest that this compound and its derivatives could be developed into advanced spectroscopic probes. The benzophenone moiety is a well-known photophore that can be used in photoaffinity labeling to study ligand-receptor interactions. Upon photoactivation, the benzophenone group can form a covalent bond with nearby amino acid residues, allowing for the identification of binding partners.

Future research could focus on synthesizing analogs of this compound that are optimized for spectroscopic applications. This might involve the introduction of fluorophores or other reporter tags to facilitate real-time imaging and mechanistic studies within cellular environments. The development of such probes would be invaluable for elucidating the precise molecular targets and pathways modulated by this class of compounds.

High-Throughput Synthesis and Screening for Target Identification

To fully explore the therapeutic potential of the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies will be indispensable. nih.govresearchgate.net HTS allows for the rapid generation of large libraries of chemical compounds, which can then be screened for biological activity in an automated fashion. nih.govresearchgate.netmdpi.com This approach has revolutionized the early stages of drug discovery by significantly accelerating the identification of promising lead compounds. nih.govresearchgate.net

The development of a robust synthetic route amenable to automation would enable the creation of a diverse library of this compound analogs with variations in the substitution patterns on both the isoquinoline and benzoyl rings. This library could then be subjected to high-throughput screening against a wide array of biological targets to identify novel activities and establish structure-activity relationships (SAR). nih.gov Such a strategy would be a powerful engine for discovering new applications for this versatile chemical scaffold. nih.gov

| High-Throughput Screening Workflow | Description |

| Library Synthesis | Automated parallel synthesis of a diverse range of this compound derivatives. |

| Assay Development | Creation of miniaturized and validated biological assays suitable for robotic handling. |

| Screening | Rapid testing of the compound library against specific biological targets or in cell-based assays. nih.gov |

| Hit Identification | Analysis of screening data to identify compounds exhibiting the desired biological activity. |

| Hit-to-Lead Optimization | Further chemical modification and biological testing of identified hits to improve potency and selectivity. |

Application in Chemo-proteomics for Deeper Biological Insight

Chemo-proteomics offers a powerful set of tools for elucidating the biological targets of small molecules on a global scale. researchgate.net This approach utilizes chemically modified probes to capture and identify protein interaction partners from complex biological samples, such as cell lysates or tissues. researchgate.netnih.gov For this compound, a chemo-proteomics strategy could involve the design and synthesis of an affinity-based probe.

This probe would consist of the this compound core, a reactive group for covalent attachment to its protein targets, and a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry. By identifying the proteins that specifically interact with the probe, researchers can gain unbiased, large-scale insights into the compound's mechanism of action and potential off-target effects. researchgate.net This deep biological understanding is crucial for the further development and optimization of this compound-based compounds for therapeutic or research applications.

Q & A

Q. What synthetic routes are recommended for producing high-purity 4-(4-tert-Butylbenzoyl)isoquinoline?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of isoquinoline derivatives using 4-tert-butylbenzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Purity validation requires GC or HPLC analysis (>97% purity threshold, as per industry standards for organics ). Recrystallization in ethanol/water mixtures can further enhance crystallinity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions on the isoquinoline backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Purity assessment via GC with flame ionization detection (FID) aligns with protocols for aromatic heterocycles .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediate stability during acylation. ICReDD’s integrated framework combines these calculations with experimental screening to prioritize solvent systems (e.g., dichloromethane vs. toluene) and catalyst ratios . Machine learning algorithms trained on reaction yield datasets (e.g., Bayesian optimization) reduce trial-and-error iterations by 40–60% .

Q. What experimental strategies resolve contradictions in kinetic data during catalytic studies of this compound?

- Methodological Answer : Discrepancies in rate constants may arise from competing reaction pathways (e.g., parallel decomposition or isomerization). Use in situ monitoring (e.g., ReactIR or UV-Vis spectroscopy) to track intermediate species. Systematic variation of parameters (temperature, catalyst loading) coupled with Arrhenius analysis isolates dominant mechanisms. Cross-validation with computational microkinetic models (e.g., using CHEMKIN®) reconciles experimental and theoretical data .

Q. How to design experiments for assessing the thermodynamic stability of this compound under oxidative conditions?

- Methodological Answer : Conduct accelerated stability testing in controlled oxygen environments (e.g., 40°C/75% RH for 4 weeks). Differential scanning calorimetry (DSC) quantifies decomposition onset temperatures, while thermogravimetric analysis (TGA) monitors mass loss. Compare results with computational predictions of bond dissociation energies (BDEs) for the tert-butyl and benzoyl groups. Reactor design principles (e.g., continuous-flow systems for rapid quenching) minimize side reactions during sampling .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.